molecular formula C22H24N2O3S B2408064 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione CAS No. 439108-45-9

4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione

Cat. No.: B2408064
CAS No.: 439108-45-9
M. Wt: 396.51
InChI Key: WJJYZBSKALGIHP-UHFFFAOYSA-N
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Description

4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione is a complex organic compound with significant potential in various fields of research. This compound is characterized by its unique structure, which includes an indole moiety, a thiazinane ring, and a methylbenzoyl group. Its molecular formula is C22H24N2O3S, and it has a molecular weight of 396.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Thiazinane Ring: The thiazinane ring can be formed through a cyclization reaction involving a suitable thiol and an amine under basic conditions.

    Final Assembly: The final step involves coupling the indole derivative with the thiazinane derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    4-{2-[1-(4-chlorobenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.

    4-{2-[1-(4-methoxybenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione: Similar structure but with a methoxybenzoyl group instead of a methylbenzoyl group.

Uniqueness

The uniqueness of 4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]indol-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-6-8-18(9-7-17)22(25)24-16-19(20-4-2-3-5-21(20)24)10-11-23-12-14-28(26,27)15-13-23/h2-9,16H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYZBSKALGIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)CCN4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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